molecular formula C10H13N3O2 B2596348 N-(2-aminoethyl)-N'-phenylethanediamide CAS No. 1096887-55-6

N-(2-aminoethyl)-N'-phenylethanediamide

Cat. No.: B2596348
CAS No.: 1096887-55-6
M. Wt: 207.233
InChI Key: IVHKHFJQYZJTOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-aminoethyl)-N'-phenylethanediamide is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.233. The purity is usually 95%.
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Scientific Research Applications

Polymer and Material Science

N-(2-aminoethyl)-N'-phenylethanediamide and its derivatives have been extensively studied for applications in polymer and material science. For instance, they are used in the synthesis of various polymers due to their ability to undergo typical amine reactions, such as N-acylation and N-alkylation. These compounds are instrumental in manufacturing polyurethanes and polyamides known for their exceptional tensile strength. This is particularly relevant in the context of phenylenediamines, which are aromatic amines with two amino groups attached to benzene, demonstrating the unique chemistry that makes them useful in the photographic, dye industries, and as antioxidants and antiozonants for rubbers and plastics (R. Layer, 2000).

Biomedical Applications

In the biomedical field, derivatives of this compound have shown pronounced antiarrhythmic activity with low toxicity. This was observed in synthesized compounds from styrene oxide by ring opening with N,N-disubstituted ethylenediamines followed by N-acylation (D. Q. Hoang et al., 2018). Such findings highlight the potential of these compounds in developing therapeutic agents.

Electrochemistry and Photocatalysis

Electrochemiluminescence (ECL) studies of amines containing different numbers of hydroxyl and amino groups have revealed the effectiveness of compounds like N-butyldiethanolamine over diamines in gold and platinum electrodes. This underscores the significant role of this compound derivatives in enhancing electrochemical applications, including sensing and lighting technologies (Shuang Han et al., 2010).

Molecular Structure Studies

The structural analysis of N,N'-substituted p-phenylenediamines has provided insights into the oxidation products of antioxidants used in the rubber industry. This research is crucial for understanding the stability and performance of materials in various environmental conditions (P. Rapta et al., 2009).

UV-Curing Applications

Investigations into the use of 2-(N-Methyl-N-phenylamino)-1-phenylethanol as a synergist in UV-curing applications have demonstrated its ability to reduce oxygen inhibition and act as an efficient synergist with a Type II initiator. This highlights the compound's utility in improving the curing processes of coatings, adhesives, and inks (N. Arsu, 2002).

Properties

IUPAC Name

N-(2-aminoethyl)-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c11-6-7-12-9(14)10(15)13-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHKHFJQYZJTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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